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molecular formula C3H2F6O2 B076326 2-Propanone, hexafluoro-, hydrate CAS No. 10543-95-0

2-Propanone, hexafluoro-, hydrate

Cat. No. B076326
M. Wt: 184.04 g/mol
InChI Key: HEBNOKIGWWEWCN-UHFFFAOYSA-N
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Patent
US07598425B2

Procedure details

In a 100-ml three-necked flask was placed 6.52 g (14.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1. To this mixture were added 1.7 g of 35% hydrochloric acid and 0.8 g of potassium hydrogencarbonate in this order, thereby adjusting the pH to 8. Subsequently, 24.0 g (32.3 mmol) of 10% aqueous sodium hypochlorite solution was added over one hour while heating the mixture at 40° C. in a water bath, followed by further stirring for 5 hours while maintaining the same temperature. The pH when the reaction was complete was 8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 90% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])([OH:7])C([O-])=[O:5].[K+].Cl.C(=O)([O-])O.[K+].Cl[O-].[Na+]>>[OH2:5].[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1,3.4,5.6,7.8|

Inputs

Step One
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)[O-])(O)C(F)(F)F)(F)F.[K+]
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by further stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml three-necked flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the same temperature

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07598425B2

Procedure details

In a 100-ml three-necked flask was placed 6.52 g (14.8 mmol) of the 56.8% aqueous potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate solution prepared in Reference Example 1. To this mixture were added 1.7 g of 35% hydrochloric acid and 0.8 g of potassium hydrogencarbonate in this order, thereby adjusting the pH to 8. Subsequently, 24.0 g (32.3 mmol) of 10% aqueous sodium hypochlorite solution was added over one hour while heating the mixture at 40° C. in a water bath, followed by further stirring for 5 hours while maintaining the same temperature. The pH when the reaction was complete was 8. Hexafluoroacetone hydrate was obtained at a starting material conversion of 90% with a selectivity of at least 99%.
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])([OH:7])C([O-])=[O:5].[K+].Cl.C(=O)([O-])O.[K+].Cl[O-].[Na+]>>[OH2:5].[F:1][C:2]([F:13])([F:12])[C:3]([C:8]([F:11])([F:10])[F:9])=[O:7] |f:0.1,3.4,5.6,7.8|

Inputs

Step One
Name
potassium 3,3,3-trifluoro-2-trifluoromethyl-2-hydroxypropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)[O-])(O)C(F)(F)F)(F)F.[K+]
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by further stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100-ml three-necked flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the same temperature

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O.FC(C(=O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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